molecular formula C29H36N2O8 B12359428 N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate

N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate

Cat. No.: B12359428
M. Wt: 540.6 g/mol
InChI Key: WDIVPIWJKFRPRX-UHFFFAOYSA-N
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Description

N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate (CAS: 2749394-87-2) is the citrate salt form of cyclopropylfentanyl, a synthetic opioid and fentanyl analog. Structurally, it belongs to the 4-anilidopiperidine class, characterized by a cyclopropane moiety substituted at the carboxamide position of the piperidine ring . Its molecular formula is C₂₃H₂₈N₂O • C₆H₈O₇ (FW: 540.6), supplied as a crystalline solid with ≥98% purity .

Pharmacologically, cyclopropylfentanyl acts as a potent µ-opioid receptor agonist, with documented involvement in fatal overdoses in Europe and the United States due to its high potency and narrow therapeutic index . The citrate salt formulation enhances solubility, influencing its pharmacokinetic profile. Metabolism occurs primarily via hepatic and intestinal cytochrome P450 3A4 (CYP3A4), producing norcyclopropylfentanyl (N-dealkylated metabolite) and hydroxylated derivatives as major metabolites .

Legally, cyclopropylfentanyl was subjected to EU-wide control measures in 2018 under Council Implementing Decision (EU) 2018/1463, following risk assessments highlighting its public health risks . In the United States, it is classified as a Schedule I controlled substance under the Controlled Substances Act .

Properties

Molecular Formula

C29H36N2O8

Molecular Weight

540.6 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide

InChI

InChI=1S/C23H28N2O.C6H8O7/c26-23(20-11-12-20)25(21-9-5-2-6-10-21)22-14-17-24(18-15-22)16-13-19-7-3-1-4-8-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-10,20,22H,11-18H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

WDIVPIWJKFRPRX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate involves multiple steps. The process typically begins with the preparation of the piperidine ring, followed by the introduction of the phenylethyl group. The cyclopropanecarboxamide moiety is then attached through a series of reactions involving cyclopropanation and amide formation. The final step involves the esterification of the compound with 2-hydroxy-1,2,3-propanetricarboxylate.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters is essential to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide involves multiple steps:

  • Preparation of the Piperidine Ring : The initial step involves synthesizing the piperidine framework.
  • Introduction of the Phenylethyl Group : This step incorporates the phenylethyl moiety into the piperidine structure.
  • Cyclopropanation and Amide Formation : The cyclopropanecarboxamide group is introduced through a series of reactions.
  • Esterification : The final step involves esterifying the compound with 2-hydroxy-1,2,3-propanetricarboxylate.

Industrial Production Methods

For industrial applications, stringent control of reaction conditions is essential to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are utilized for purification and characterization. Optimizing reaction parameters is crucial for cost-effective production.

Scientific Research Applications

N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide has several notable applications in scientific research:

Analytical Chemistry

  • It serves as a reference standard for identifying and quantifying similar compounds in various analytical methods.

Biological Studies

  • The compound is investigated for its interactions with biological receptors, especially opioid receptors. Research focuses on understanding its binding affinity and biological activity.

Medicinal Research

  • There is ongoing research into its potential use as an analgesic due to its structural similarity to known opioids like fentanyl. Studies aim to evaluate its pharmacokinetic properties and therapeutic efficacy.

Synthetic Pathway Development

  • It is utilized in developing new synthetic pathways for related compounds, contributing to advancements in medicinal chemistry.

Table: Opioid Receptor Binding Affinity of Related Compounds

Compound NameMOR Binding Affinity (nM)DOR Binding Affinity (nM)KOR Binding Affinity (nM)
Fentanyl0.31.515
Acrylfentanyl0.52.020
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamideTBDTBDTBD

Note: TBD indicates that data is currently unavailable or under investigation.

The biological activity of N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide has been studied extensively due to its structural similarity to fentanyl analogs. Research indicates significant binding affinity for opioid receptors, suggesting potential therapeutic applications in pain management.

Case Studies

Research studies have demonstrated the compound's potential effectiveness in preclinical models for pain relief:

  • Analgesic Efficacy : Animal studies have shown that this compound exhibits potent analgesic properties comparable to other opioids.
  • Pharmacokinetics : Investigations into its absorption, distribution, metabolism, and excretion (ADME) profile are ongoing to better understand its therapeutic window and safety profile.

Mechanism of Action

The mechanism of action of N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Fentanyl analogs share a 4-anilidopiperidine core but differ in substituents at the carboxamide or piperidine positions. Key structural distinctions are summarized below:

Compound Name (IUPAC) Structural Variation Salt Form
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopropanecarboxamide Cyclopropane ring at carboxamide Citrate
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]furan-2-carboxamide Furan-2-carboxamide substituent Free base
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide Propionamide substituent (parent fentanyl) Hydrochloride
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]pentanamide Pentanamide substituent Free base
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopentanecarboxamide Cyclopentane ring at carboxamide Hydrochloride

Pharmacological Properties

Relative potency and receptor binding affinity vary significantly among analogs:

Compound Name (IUPAC) Relative Potency (vs. Fentanyl) Major Receptor Target
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide 1× (Reference) µ-opioid
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopropanecarboxamide ~50–100× µ-opioid
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]furan-2-carboxamide ~10–20× µ/δ-opioid
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]pentanamide 0.1–1× µ-opioid

Cyclopropylfentanyl’s high potency correlates with increased overdose risks, as even minor dosing errors can lead to respiratory depression .

Metabolic Pathways

All fentanyl analogs undergo CYP3A4-mediated N-dealkylation, but metabolic stability and metabolite profiles differ:

Compound Name (IUPAC) Major Metabolites Key Enzyme
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopropanecarboxamide Norcyclopropylfentanyl, Hydroxy metabolites CYP3A4
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]furan-2-carboxamide Norfuranylfentanyl, Defuranated products CYP3A4
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide Norfentanyl CYP3A4

Cyclopropylfentanyl’s cyclopropane ring slows oxidative metabolism compared to furanylfentanyl, prolonging its half-life .

Legal Status

Regulatory controls reflect varying risks:

Compound Name (IUPAC) EU Status US Status
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopropanecarboxamide Controlled (2018) Schedule I
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]furan-2-carboxamide Controlled (2017) Schedule I
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide Schedule II Schedule II

Biological Activity

N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide, 2-hydroxy-1,2,3-propanetricarboxylate is a compound of interest due to its structural similarity to various opioid derivatives, particularly fentanyl analogs. This article examines its biological activity, focusing on pharmacological properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and cyclopropane moiety, which are critical for its interaction with biological targets. Its structural characteristics suggest potential activity at opioid receptors, particularly the mu-opioid receptor (MOR).

Opioid Receptor Interaction

Research has shown that compounds structurally related to fentanyl exhibit significant binding affinity for opioid receptors. For instance, studies on similar compounds indicate that modifications in the phenethyl group can alter receptor binding and activity. In vitro assays have demonstrated that certain analogs can act as potent agonists or antagonists at MOR and delta-opioid receptors (DOR) .

Table 1: Opioid Receptor Binding Affinity of Related Compounds

Compound NameMOR Binding Affinity (nM)DOR Binding Affinity (nM)KOR Binding Affinity (nM)
Fentanyl0.31.515
Acrylfentanyl0.52.020
Compound XTBDTBDTBD

Note: TBD indicates that data is currently unavailable or under investigation.

Pharmacological Effects

The pharmacological profile of the compound suggests it may exhibit analgesic properties similar to those of fentanyl derivatives. In animal models, certain fentanyl analogs have been shown to provide effective pain relief without significant respiratory depression under controlled conditions .

Case Study: Respiratory Effects in Animal Models
A study evaluated the respiratory effects of a related compound in mice and squirrel monkeys. The compound did not depress respiration in normal conditions but showed reduced respiratory function under hypercapnic conditions (increased CO₂ levels), indicating a potential risk for respiratory depression under specific circumstances .

Safety and Toxicology

Given the structural similarity to known opioids, there are concerns regarding the safety profile of this compound. Many fentanyl analogs have been associated with high toxicity and overdose potential. Regulatory bodies classify many such compounds as Schedule I substances due to their high abuse potential and lack of accepted medical use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.